Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Description
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS: 1065074-49-8) is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. Its structure features a chlorine atom at position 7, a hydroxyl group at position 4, a methyl group at position 8, and a methyl ester moiety at position 2 of the quinoline backbone (SMILES: O=C(OC)C1=CC(=O)C2=CC=C(Cl)C(=C2N1)C) . Available data indicate variable commercial availability, with purity levels typically ≥95%, though some suppliers list it as discontinued .
Properties
IUPAC Name |
methyl 7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVMSKTFCAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674514 | |
| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-49-8 | |
| Record name | Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : C12H10ClNO3
- CAS Number : 1065074-49
This compound features a quinoline backbone, which is known for its ability to chelate metals and interact with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of 8-hydroxyquinoline, including this compound, showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0625 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound is believed to induce apoptosis in cancer cells and disrupt critical signaling pathways involved in tumor growth .
In a notable case study, a derivative of this compound exhibited significant cytotoxicity against the NCI-H460 lung cancer cell line with an IC50 value lower than that of established chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl and carboxyl groups in the structure allow for effective metal ion chelation, which is crucial for its antimicrobial and anticancer activities.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cellular metabolism and proliferation, such as topoisomerases and metalloproteinases .
- Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating comparable effectiveness to standard treatments .
- Cytotoxicity Against Cancer Cells : In a screening against various human cancer cell lines, this compound showed selective toxicity towards certain tumor types while sparing normal cells, suggesting its potential as a targeted therapy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anticancer Properties
Quinoline derivatives are known for their anticancer activities. This compound has been explored for its potential to induce apoptosis in cancer cells. In vitro studies have indicated that this compound can affect cell cycle regulation and promote cell death in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
3. Enzyme Inhibition
This compound has also been studied for its ability to inhibit certain enzymes involved in disease processes. For example, it may act as an inhibitor of topoisomerases, which are crucial in DNA replication and transcription. Such inhibition could lead to the development of novel therapeutic agents targeting cancer and other diseases .
Materials Science Applications
1. Fluorescent Probes
this compound can be utilized as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to track cellular processes in real-time, providing insights into cellular dynamics and interactions .
2. Photovoltaic Materials
Recent research indicates that quinoline derivatives can be incorporated into organic photovoltaic cells due to their electronic properties. This compound can enhance charge transport within these materials, potentially improving the efficiency of solar energy conversion technologies .
Analytical Chemistry Applications
1. Chromatography
The compound is also employed in chromatography as a standard reference material due to its well-defined chemical structure and stability. It aids in the calibration of analytical methods used to detect similar compounds in complex mixtures .
2. Spectroscopic Studies
this compound is used in spectroscopic studies to understand molecular interactions and dynamics. Its distinct spectral features allow researchers to investigate binding interactions with biomolecules, contributing to drug design efforts .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate with analogous quinoline derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate
- Molecular Formula : C₁₁H₈N₂O₅
- Substituents: Nitro (-NO₂) at position 8, hydroxyl (-OH) at position 4, and methyl ester (-COOCH₃) at position 2.
- Higher molecular weight (248.19 g/mol vs. 251.67 g/mol) due to the nitro group’s mass .
- Applications: Nitroquinolines are often explored for antimicrobial activity, but the nitro group may confer higher cytotoxicity, limiting therapeutic utility compared to chloro-methyl analogs .
Methyl 8-hydroxyquinoline-2-carboxylate (NHQ) and Methyl 8-hydroxyquinoline-7-carboxylate (OHQ)
- Molecular Formulas: NHQ (C₁₁H₉NO₃), OHQ (C₁₁H₉NO₃).
- Substituents : NHQ has a hydroxyl group at position 8 and a methyl ester at position 2; OHQ reverses the carboxylate and hydroxyl positions.
- Positional isomerism (carboxylate at 2 vs. 7) affects binding to metal ions, a critical factor in antimicrobial and chelation-based applications .
Methyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula: C₁₅H₁₃ClNO₃.
- Substituents : Cyclopropyl group at position 1, methyl ester at position 3.
- The carboxylate at position 3 (vs. 2) alters the molecule’s dipole moment, influencing interactions with biological targets .
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic Acid
- Molecular Formula: C₁₇H₁₁Cl₂NO₂.
- Substituents : Carboxylic acid (-COOH) at position 4, 3-chlorophenyl at position 2.
- Key Differences :
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate typically involves:
- Formation of substituted quinoline carboxylic acid intermediates.
- Decarboxylation and cyclization steps.
- Chlorination and hydroxylation reactions.
- Esterification to obtain the methyl carboxylate derivative.
Preparation of Key Intermediate: 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid
One of the central intermediates in the synthesis is 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid, which is prepared by a multi-step process involving:
- Reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester in the presence of hydrochloric acid and a high-boiling organic solvent such as diphenyl ether or Dowtherm.
- Heating and cyclization at elevated temperatures (~240°C) to form the quinoline ring.
- Hydrolysis and acidification to precipitate the quinoline carboxylic acid.
This process includes continuous carbon dioxide gas flow to remove water formed during the reaction, ensuring higher yield and purity.
| Step | Conditions | Notes |
|---|---|---|
| Condensation | 2-amino-6-chlorotoluene + sodium oxalacetic ester, 60°C, 3 hours | Use of Dowtherm solvent |
| Cyclization | Heating at 240°C for 20-30 minutes | Agitation required |
| Hydrolysis | Reflux with 50% caustic soda, 45 minutes | Followed by acidification |
| Purification | Decolorizing carbon treatment, filtration | Ensures removal of impurities |
Decarboxylation and Chlorination to Form 4,7-dichloro-8-methylquinoline
The 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid undergoes decarboxylation and chlorination to form 4,7-dichloro-8-methylquinoline, a closely related quinoline derivative.
- Decarboxylation is performed by heating the acid in diphenyl ether at approximately 230°C until completion.
- The decarboxylated product is then reacted with phosphorus oxychloride at ~100°C to introduce chlorine atoms at positions 4 and 7.
- The reaction mixture is diluted with water to form two layers; the aqueous acidic layer is neutralized with caustic soda to precipitate the dichloroquinoline.
- The product is recovered by filtration and dried under vacuum at 30–40°C.
Summary Table for Decarboxylation and Chlorination:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Decarboxylation | Heat at 230°C in diphenyl ether | Removal of carboxyl group |
| Chlorination | Phosphorus oxychloride, 100°C | Introduction of chloro groups |
| Work-up | Dilution, neutralization, filtration | Isolation of dichloroquinoline |
Preparation of 4-hydroxy-8-methylquinoline Derivatives
Hydroxylation at position 4 is achieved by dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives. The process involves:
- Using palladium catalysts (palladium black or palladium on barium sulfate) under reflux conditions.
- Employing hydrogen acceptors such as fumaric acid or nitrobenzene.
- Reaction in aqueous acetone or water-alcohol mixtures for several hours.
- Acidification to precipitate the 4-hydroxyquinoline derivative.
- Recrystallization from methanol to purify the product.
This method is adaptable to various substituted quinolines, including 7-chloro and 8-methyl derivatives.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Palladium black / Pd on BaSO4 |
| Solvent | 50% aqueous acetone or water-alcohol mixture |
| Temperature | Reflux (~80-100°C) |
| Reaction Time | 8–10 hours |
| Hydrogen Acceptor | Fumaric acid or nitrobenzene |
| Product Isolation | Acidification to pH ~6, filtration |
Esterification to this compound
The methyl ester form is typically obtained by esterification of the corresponding quinoline carboxylic acid:
- Reaction with methanol under acidic or basic catalysis.
- Reflux conditions to drive the esterification.
- Purification by crystallization or chromatography.
Though specific detailed procedures for this esterification step are less frequently documented, it follows classical esterification protocols commonly used in quinoline chemistry.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Use of high-boiling solvents such as diphenyl ether or Dowtherm facilitates high-temperature reactions necessary for cyclization and decarboxylation without solvent loss.
- Continuous CO2 flow during condensation helps remove water, shifting equilibrium toward product formation and increasing yield.
- Palladium-catalyzed dehydrogenation is efficient for introducing the 4-hydroxy group, with fumaric acid or nitrobenzene serving as effective hydrogen acceptors.
- Acid-base work-up and decolorizing carbon treatment improve purity by removing residual catalyst and colored impurities.
- Esterification conditions should be optimized to avoid hydrolysis or degradation of sensitive quinoline moieties.
Q & A
Q. What are the common synthetic routes for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclization of substituted anilines with β-ketoesters or formyl precursors. For example:
- Cyclocondensation : Reacting 2-chloro-8-methyl-3-formylquinoline intermediates with methyl chlorooxoacetate under acidic conditions forms the quinoline core .
- Reductive Amination : Sodium cyanoborohydride (NaBH3CN) can reduce imine intermediates derived from formylquinolines and amines, ensuring regioselective functionalization .
- Late-Stage Diversification : Multiparallel synthesis strategies enable modifications at the 8-position using morpholine or piperazine derivatives .
Q. Key Intermediates :
- 2-Chloro-8-methyl-3-formylquinoline (precursor for imine formation).
- Methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate (cyclization product).
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound?
Methodological Answer:
- NMR : H NMR resolves substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.9–7.3 ppm). Overlapping signals can be deconvoluted using C NMR or 2D-COSY .
- IR : Carboxylate C=O stretches appear at ~1730 cm, and hydroxyl (O–H) bands at ~3200 cm .
- X-ray Crystallography : Confirms planarity of the quinoline ring and dihedral angles between substituents (e.g., 70.22° for methoxybenzene in related compounds) .
Q. What physicochemical properties influence the handling of this compound in laboratory settings?
Methodological Answer:
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) for reactions .
- Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent decomposition .
- Melting Point : Analogous compounds melt at 223–225°C, indicating high thermal stability .
Advanced Research Questions
Q. How can late-stage functionalization strategies modify the quinoline core for structure-activity studies?
Methodological Answer:
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 2- or 4-positions using boronic acids .
- Reductive Alkylation : NaBH3CN selectively reduces imines to amines at the 3-position, enabling amine-linked derivatives .
- Halogen Exchange : Replace chloro substituents via Ullmann coupling with CuI catalysts .
Case Study :
In multiparallel syntheses, morpholine or 4-methylpiperazine was introduced at the 8-position, yielding analogs with enhanced bioactivity .
Q. How are contradictions in spectral data (e.g., NMR signal overlap) resolved for derivatives?
Methodological Answer:
- Decoupling Experiments : 2D NMR (e.g., HSQC, HMBC) assigns overlapping aromatic protons by correlating H and C shifts .
- Crystallographic Validation : X-ray structures resolve ambiguities in regiochemistry (e.g., confirming 8-methyl vs. 6-methyl positioning) .
- Isotopic Labeling : N or F labeling clarifies electronic environments in complex spectra .
Example :
In ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, F NMR (δ -112 ppm) confirmed fluoro substitution at the 6-position .
Q. What mechanistic insights govern regioselective substitution during synthesis?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., –OCH3) direct substituents to the 6- and 8-positions via resonance stabilization .
- Steric Effects : Bulky groups at the 2-position (e.g., methyl) hinder functionalization at adjacent positions, favoring 8-substitution .
- Reduction Kinetics : NaBH3CN selectively reduces less sterically hindered imines, as seen in 3-formylquinoline derivatives .
Q. How does the crystal packing of this compound derivatives influence their stability?
Methodological Answer:
- Hydrogen Bonding : Intermolecular O–H⋯N bonds (2.8–3.0 Å) form zig-zag layers, enhancing thermal stability .
- π-π Stacking : Parallel quinoline rings (3.5 Å spacing) improve crystallinity and reduce hygroscopicity .
- Twinning : Inversion twinning (domain ratio 0.86:0.14) observed in analogs may affect diffraction data interpretation .
Example :
In N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, hydrogen-bonded chains along [100] increased melting point by 40°C compared to non-planar analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
